molecular formula C13H19NO6 B589884 N-Hydroxy Mexiletine Oxalate CAS No. 57204-78-1

N-Hydroxy Mexiletine Oxalate

Cat. No.: B589884
CAS No.: 57204-78-1
M. Wt: 285.296
InChI Key: PNGGHGAOQPZGES-UHFFFAOYSA-N
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Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .

Future Directions

There are ongoing research efforts to further understand the pharmacokinetics and pharmacodynamics of Mexiletine and its metabolites . These efforts aim to optimize drug development and delivery of new therapeutics .

Biochemical Analysis

Biochemical Properties

N-Hydroxy Mexiletine Oxalate interacts with various enzymes and proteins. It is a product of the N-oxidation of Mexiletine, a process that seems to be implicated with Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the modulation of the activity of these enzymes, potentially influencing various biochemical pathways.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that Mexiletine, from which this compound is derived, has significant effects on cellular function. Mexiletine is known to influence cell function by modulating sodium currents, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mexiletine, the parent compound, is known to inhibit the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This suggests that this compound may have similar effects.

Temporal Effects in Laboratory Settings

Studies on Mexiletine have shown that it has a rapid onset and offset of action, with effects becoming apparent within 1 to 2 hours

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Mexiletine, the parent compound, is used in veterinary medicine to treat abnormal heart rhythms and muscle disorders in dogs . The effects of Mexiletine vary with different dosages, and it is possible that this compound may have similar dosage-dependent effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of Mexiletine. Mexiletine undergoes extensive metabolism, with N-Hydroxy Mexiletine being one of the major metabolites . The formation of N-Hydroxy Mexiletine is associated with the activity of CYP1A2 .

Transport and Distribution

Mexiletine, the parent compound, is known to be weakly bound to plasma proteins (70%) and has a large volume of distribution . This suggests that this compound may have similar transport and distribution characteristics.

Chemical Reactions Analysis

N-Hydroxy Mexiletine Oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various metabolites.

    Reduction: It can be reduced back to Mexiletine under certain conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGHGAOQPZGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857801
Record name Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57204-78-1
Record name Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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